molecular formula C13H13Cl2NO3 B12871091 1-(3,5-Dichlorophenyl)-3-(2-methoxyethyl)pyrrolidine-2,5-dione CAS No. 88067-05-4

1-(3,5-Dichlorophenyl)-3-(2-methoxyethyl)pyrrolidine-2,5-dione

Cat. No.: B12871091
CAS No.: 88067-05-4
M. Wt: 302.15 g/mol
InChI Key: OMNIQSJAXQJBNJ-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-3-(2-methoxyethyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichlorophenyl)-3-(2-methoxyethyl)pyrrolidine-2,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dichlorobenzaldehyde and 2-methoxyethylamine.

    Formation of Intermediate: The starting materials undergo a series of reactions, including condensation and cyclization, to form an intermediate compound.

    Final Product: The intermediate is then subjected to further reactions, such as oxidation or reduction, to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichlorophenyl)-3-(2-methoxyethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) may be employed to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3,5-Dichlorophenyl)-3-(2-methoxyethyl)pyrrolidine-2,5-dione has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)-3-(2-methoxyethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dichlorophenyl)-3-(2-methoxyethyl)pyrrolidine-2,5-dione: can be compared with other pyrrolidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and potential applications. The presence of both 3,5-dichlorophenyl and 2-methoxyethyl groups may contribute to its unique reactivity and biological activity.

Properties

CAS No.

88067-05-4

Molecular Formula

C13H13Cl2NO3

Molecular Weight

302.15 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)-3-(2-methoxyethyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C13H13Cl2NO3/c1-19-3-2-8-4-12(17)16(13(8)18)11-6-9(14)5-10(15)7-11/h5-8H,2-4H2,1H3

InChI Key

OMNIQSJAXQJBNJ-UHFFFAOYSA-N

Canonical SMILES

COCCC1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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